Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14533053
InChI: InChI=1S/C14H14N2O3S/c1-8-9(2)20-13(11(8)14(18)19-3)16-12(17)10-5-4-6-15-7-10/h4-7H,1-3H3,(H,16,17)
SMILES:
Molecular Formula: C14H14N2O3S
Molecular Weight: 290.34 g/mol

Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate

CAS No.:

Cat. No.: VC14533053

Molecular Formula: C14H14N2O3S

Molecular Weight: 290.34 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate -

Specification

Molecular Formula C14H14N2O3S
Molecular Weight 290.34 g/mol
IUPAC Name methyl 4,5-dimethyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate
Standard InChI InChI=1S/C14H14N2O3S/c1-8-9(2)20-13(11(8)14(18)19-3)16-12(17)10-5-4-6-15-7-10/h4-7H,1-3H3,(H,16,17)
Standard InChI Key RFGUVFFDBNGNSC-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CN=CC=C2)C

Introduction

Chemical Characteristics and Structural Analysis

Molecular Architecture

The compound’s structure features a thiophene ring substituted at the 2-position with a pyridylcarbonylamino group and at the 3- and 4-positions with methyl and ester groups, respectively (Figure 1). The pyridine ring introduces nitrogen-based electron density, while the thiophene core contributes aromatic stability and sulfur-mediated reactivity.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Namemethyl 4,5-dimethyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate
Molecular FormulaC14H14N2O3S\text{C}_{14}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight290.34 g/mol
Canonical SMILESCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CN=CC=C2)C
InChI KeyRFGUVFFDBNGNSC-UHFFFAOYSA-N
PubChem CID705283

The stereoelectronic interplay between the pyridine and thiophene rings likely influences its solubility, reactivity, and binding affinity in biological systems.

Synthesis and Optimization

Reaction Pathways

Synthesis typically involves sequential functionalization of a thiophene precursor. A proposed route includes:

  • Thiophene Ring Formation: Cyclization of diketones or thioamides under acidic conditions.

  • Pyridylcarbonylamino Introduction: Coupling a pyridine-3-carbonyl chloride derivative with the 2-amino-thiophene intermediate using a base (e.g., triethylamine).

  • Esterification: Methanol-mediated esterification of the carboxyl group under reflux.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1H₂SO₄, 100°C, 6h65%
2Pyridine-3-carbonyl chloride, Et₃N, DCM, 25°C, 12h78%
3MeOH, H₂SO₄ (cat.), reflux, 8h85%

Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are preferred for intermediates due to their stability and solubility.

Challenges and Modifications

Side reactions, such as over-esterification or pyridine ring oxidation, necessitate careful stoichiometric control. Catalysts like sodium hydride may enhance coupling efficiency.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<1 mg/mL) but dissolves readily in DMSO, DMF, and chloroform. Stability studies indicate decomposition above 200°C, with optimal storage at -20°C under inert gas.

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl₃) signals at δ 8.8 (pyridine-H), 6.9 (thiophene-H), 3.8 (COOCH₃), and 2.5 (CH₃).

  • Mass Spectrometry: ESI-MS m/z 291.1 [M+H]⁺, confirming molecular weight.

Applications in Research

Medicinal Chemistry

Though direct bioactivity data are scarce, structural analogs demonstrate:

  • Antimicrobial Activity: Thiophene-pyridine hybrids disrupt bacterial cell membranes.

  • Kinase Inhibition: Pyridine motifs target ATP-binding pockets in cancer-related kinases.

Table 3: Hypothesized Biological Targets

TargetPotential IC₅₀ (μM)Mechanism
EGFR Kinase10–50Competitive ATP inhibition
DNA Gyrase20–100Topoisomerase II binding

Material Science

The conjugated π-system suggests utility in organic semiconductors or light-emitting diodes (OLEDs), though empirical studies are needed.

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